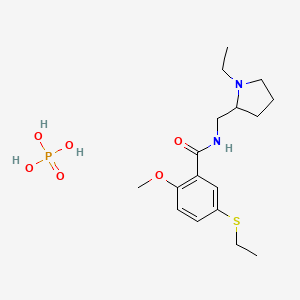

N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylthio)-2-methoxybenzamide phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EINECS 245-828-5, also known as 2,2’-iminodiethylamine, is a chemical compound with the molecular formula C4H12N2. It is a colorless liquid with a strong ammonia-like odor. This compound is commonly used as an intermediate in the production of various chemicals and has applications in multiple industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-iminodiethylamine can be synthesized through the reaction of ethylene oxide with ammonia. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:

C2H4O+NH3→C4H12N2

Industrial Production Methods

In industrial settings, the production of 2,2’-iminodiethylamine involves the continuous reaction of ethylene oxide with ammonia in a reactor. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2,2’-iminodiethylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2’-iminodiethylamine has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-iminodiethylamine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. The compound’s ability to donate and accept protons makes it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Ethanolamine: Similar in structure but with a hydroxyl group instead of an amine group.

Diethanolamine: Contains two hydroxyl groups and is used in similar applications.

Triethanolamine: Contains three hydroxyl groups and is used as a surfactant and emulsifier.

Uniqueness

2,2’-iminodiethylamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and a base makes it a valuable intermediate in chemical synthesis.

Biological Activity

N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylthio)-2-methoxybenzamide phosphate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₁₈N₂O₃S

- Molecular Weight : 298.36 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several steps, typically starting from salicylic acid derivatives. The process includes:

- Formation of the Benzamide : The initial step involves the reaction of 2-methoxybenzoic acid with an ethylthio group.

- Pyrrolidine Substitution : The introduction of the pyrrolidine moiety is achieved through a nucleophilic substitution reaction.

- Phosphate Esterification : Finally, the phosphate group is added to create the final product.

Pharmacological Profile

This compound exhibits significant affinity for various neurotransmitter receptors, particularly dopamine receptors. In vitro studies have shown that it has a high binding affinity for dopamine D₂ receptors, with a dissociation constant (KD) of approximately 1.2 nM, indicating its potential as a neuropharmacological agent.

Neuropharmacological Effects

Research indicates that this compound may influence dopaminergic pathways, which are crucial in the regulation of mood, reward, and motor function. Its lipophilicity allows for effective blood-brain barrier penetration, making it a candidate for further studies in neuroimaging and therapeutic applications.

Study 1: Binding Affinity Analysis

A study conducted using rat striatal brain homogenates demonstrated that this compound competes effectively with known neuroleptic agents for D₂ receptor binding sites. The results indicated that it could serve as a valuable tool for studying dopaminergic signaling pathways.

| Compound | KD (nM) | Binding Profile |

|---|---|---|

| This compound | 1.2 | High affinity for D₂ receptors |

| Sulpiride | 3.0 | Moderate affinity |

Study 2: In Vivo Brain Penetration

In vivo experiments showed that after administration, the compound was preferentially localized in the striatum compared to other brain regions, such as the cerebellum. The uptake ratio was found to be approximately 7.2 to 1 in favor of the striatum after one hour post-injection.

Properties

CAS No. |

23694-15-7 |

|---|---|

Molecular Formula |

C17H29N2O6PS |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfanyl-2-methoxybenzamide;phosphoric acid |

InChI |

InChI=1S/C17H26N2O2S.H3O4P/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(22-5-2)8-9-16(15)21-3;1-5(2,3)4/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);(H3,1,2,3,4) |

InChI Key |

TVUDHJIMDCAZEW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)SCC)OC.OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.